4-Ethoxy-2-fluoro-5-nitrobenzaldehyde
Description
4-Ethoxy-2-fluoro-5-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring an ethoxy group at the 4-position, a fluorine atom at the 2-position, and a nitro group at the 5-position. This compound is of significant interest in organic synthesis due to its electron-withdrawing (nitro, fluorine) and electron-donating (ethoxy) substituents, which influence its reactivity in nucleophilic aromatic substitution, condensation, and redox reactions. The aldehyde group at the 1-position serves as a versatile handle for further functionalization, such as in the synthesis of Schiff bases or heterocyclic compounds.
Properties
IUPAC Name |
4-ethoxy-6-fluoro-3-nitrocyclohexa-1,5-diene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c1-2-15-9-4-7(10)6(5-12)3-8(9)11(13)14/h3-5,8-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSVKFRBKWANHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C=C(C(=CC1[N+](=O)[O-])C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-fluoro-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 4-ethoxy-2-fluorobenzaldehyde using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and specific stoichiometric ratios to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 4-Ethoxy-2-fluoro-5-nitrobenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-fluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of 4-ethoxy-2-fluoro-5-nitrobenzoic acid.
Reduction: Formation of 4-ethoxy-2-fluoro-5-aminobenzaldehyde.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2-fluoro-5-nitrobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-fluoro-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 4-ethoxy-2-fluoro-5-nitrobenzaldehyde, we compare it with three structurally related compounds: 2-fluoro-5-methoxybenzaldehyde , 1-ethyl-2-fluoro-4-methoxy-5-nitrobenzene , and 5-fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde .
Table 1: Structural and Functional Group Comparisons
Key Research Findings and Insights
Electronic Effects : The nitro group in 4-ethoxy-2-fluoro-5-nitrobenzaldehyde strongly deactivates the aromatic ring, directing electrophilic attacks to specific positions. In contrast, 2-fluoro-5-methoxybenzaldehyde exhibits milder deactivation due to the absence of nitro, allowing broader reactivity .
Reduction Behavior : Nitro-to-amine reduction (e.g., using SnCl₂·2H₂O) is critical for generating diamines. This step is shared with other nitrobenzene derivatives but requires careful pH control to avoid side reactions .
Steric and Solubility Factors : The ethoxy group in 4-ethoxy-2-fluoro-5-nitrobenzaldehyde improves solubility in polar solvents compared to ethyl-substituted analogs like 1-ethyl-2-fluoro-4-methoxy-5-nitrobenzene .
Conjugation Potential: Ethynyl-containing analogs (e.g., 5-fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde) exhibit extended conjugation, making them superior for optoelectronic applications compared to the ethoxy-nitro derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
